Methyl 4-methyl-1-naphthoate
Overview
Description
Methyl 4-methyl-1-naphthoate is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, specifically a methyl ester of 4-methyl-1-naphthoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-1-naphthoate can be synthesized through the esterification of 4-methyl-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: 4-methyl-1-naphthoic acid.
Reduction: 4-methyl-1-naphthylmethanol.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-methyl-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-naphthoate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to active compounds that interact with enzymes or receptors. The pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
- Methyl 1-naphthoate
- Methyl 2-naphthoate
- 4-methyl-1-naphthoic acid
Comparison: Methyl 4-methyl-1-naphthoate is unique due to the position of the methyl group on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. Compared to methyl 1-naphthoate and methyl 2-naphthoate, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
methyl 4-methylnaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-12(13(14)15-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLYJJXZWSVXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620991 | |
Record name | Methyl 4-methylnaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35615-98-6 | |
Record name | Methyl 4-methylnaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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